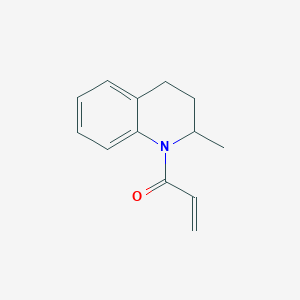

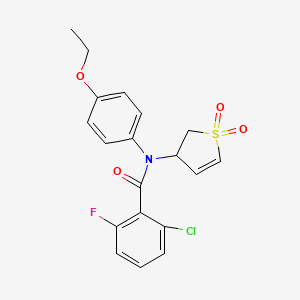

![molecular formula C15H10Cl2N2OS B2556971 (E)-4-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865543-80-2](/img/structure/B2556971.png)

(E)-4-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzothiazole derivatives are a class of compounds that have a wide range of applications in medicinal chemistry . They are known for their antibacterial and anti-inflammatory properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves reactions such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The reaction progress is typically monitored by thin layer chromatography (TLC) .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques. For instance, the presence of chlorine in the molecule can be confirmed by observing an isotopic peak in the mass spectrum .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be complex and varied, depending on the specific compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For example, the melting points of these compounds can be determined using an instrument like the Electro thermal-9100 .科学的研究の応用

Synthesis and Pharmacological Applications

- Synthesis and Evaluation of Anti-Inflammatory and Analgesic Properties : A study by Kumar & Singh (2020) focused on synthesizing derivatives of benzothiazole, including compounds related to "(E)-4-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide". These compounds exhibited significant anti-inflammatory and analgesic effects in animal models.

Anticancer Activity

Pro-Apoptotic Indapamide Derivatives for Melanoma : Yılmaz et al. (2015) synthesized derivatives of indapamide, structurally related to the compound , and evaluated their pro-apoptotic activity against melanoma cell lines. One compound showed significant growth inhibition at specific concentrations, indicating potential as an anticancer agent (Yılmaz et al., 2015).

Anticancer Evaluation of Thiazolidinone Derivatives : Havrylyuk et al. (2010) conducted an antitumor screening of novel 4-thiazolidinones with a benzothiazole moiety, finding some derivatives to exhibit anticancer activity against various cancer cell lines, including leukemia, melanoma, and breast cancer (Havrylyuk et al., 2010).

Chemical Synthesis and Characterization

- Crystal Structure of Benzamide Derivatives : Research by Kansız et al. (2018) focused on the crystal structure of benzamide derivatives, highlighting the importance of structural characterization in understanding the properties and potential applications of these compounds (Kansız et al., 2018).

Sensor Applications

- Fluorescent Sensors for Metal Ions : Suman et al. (2019) designed benzimidazole/benzothiazole-based azomethines that act as fluorescent sensors, demonstrating their ability to detect Al3+ and Zn2+ ions. These findings suggest potential applications in environmental monitoring and bioanalysis (Suman et al., 2019).

Antimicrobial Activity

- Antimicrobial Activity of Benzimidazole Derivatives : A study by Abdellatif et al. (2013) explored the antimicrobial potential of novel 2-substituted-1Hbenzimidazole derivatives, indicating the broad-spectrum applications of these compounds in combating microbial infections (Abdellatif et al., 2013).

作用機序

While the specific mechanism of action for “(E)-4-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is not available, benzothiazole derivatives are known to exhibit their biological activities through various mechanisms. For instance, some benzothiazole derivatives have been found to inhibit quorum sensing in bacteria, thereby preventing biofilm formation and reducing the production of toxins .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-chloro-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2OS/c1-19-13-11(17)3-2-4-12(13)21-15(19)18-14(20)9-5-7-10(16)8-6-9/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLHPMHKHVNOEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

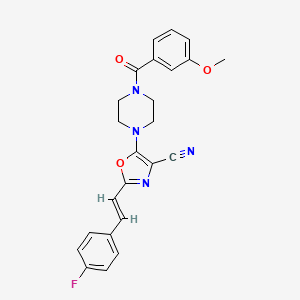

![3-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2556891.png)

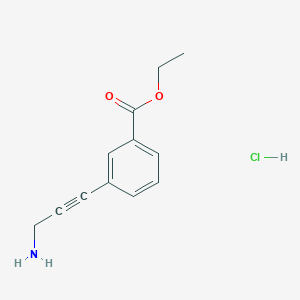

![5-propyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2556892.png)

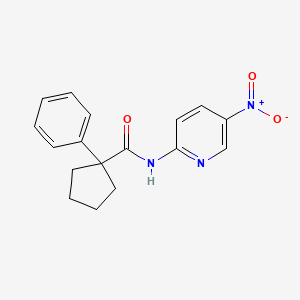

![N-(4-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2556895.png)

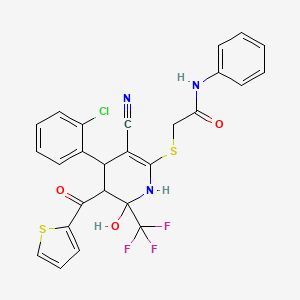

![3-(4-chlorophenylsulfonamido)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2556901.png)

![3-Methoxy-1-methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]pyrazole-4-carboxamide](/img/structure/B2556903.png)

![N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2556904.png)

![2-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2556905.png)

![N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide](/img/structure/B2556911.png)